(4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone
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Overview
Description
(4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone is a synthetic compound that belongs to the class of benzhydryl piperazine derivatives. These compounds are known for their diverse pharmacological activities, including anticonvulsant, neuroprotective, and antimicrobial properties . The unique structure of this compound, which includes a benzhydryl piperazine moiety and a benzo[b]thiophene ring, contributes to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone typically involves the following steps:
Formation of Benzhydryl Piperazine: This step involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate.
Introduction of Benzo[b]thiophene Moiety: The benzhydryl piperazine is then reacted with 3-chloro-benzo[b]thiophene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
(4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anticonvulsant activities.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors and ion channels in the central nervous system.
Pathways Involved: It modulates the activity of GABAergic and glutamatergic pathways, which are crucial for maintaining neuronal excitability and preventing seizures.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzhydryl-piperazin-1-yl)-3-(di substituted) propan-1-one
- 1-(4-Benzhydrylpiperazin-1-yl)-3-(piperidin-1-yl) propan-1-one
- 1-(4-Benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one
Uniqueness
Compared to similar compounds, (4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone exhibits unique properties due to the presence of the benzo[b]thiophene ring, which enhances its pharmacological activity and specificity .
Properties
Molecular Formula |
C26H23ClN2OS |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-chloro-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C26H23ClN2OS/c27-23-21-13-7-8-14-22(21)31-25(23)26(30)29-17-15-28(16-18-29)24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,24H,15-18H2 |
InChI Key |
UPBDGUXIGSINDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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